molecular formula C15H13N3Se B14467971 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole CAS No. 73753-35-2

2-Hydrazinyl-4,5-diphenyl-1,3-selenazole

Cat. No.: B14467971
CAS No.: 73753-35-2
M. Wt: 314.25 g/mol
InChI Key: MHOWFMDISFAHDN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4,5-diphenyl-1,3-selenazole is a heterocyclic compound featuring a five-membered selenazole ring with selenium and nitrogen as heteroatoms. The molecule is substituted with a hydrazinyl group at position 2 and phenyl groups at positions 4 and 5. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. Selenium’s larger atomic radius and lower electronegativity compared to sulfur or oxygen may enhance its ability to participate in redox reactions and modulate enzyme interactions .

Properties

CAS No.

73753-35-2

Molecular Formula

C15H13N3Se

Molecular Weight

314.25 g/mol

IUPAC Name

(4,5-diphenyl-1,3-selenazol-2-yl)hydrazine

InChI

InChI=1S/C15H13N3Se/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18)

InChI Key

MHOWFMDISFAHDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C([Se]C(=N2)NN)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole typically involves the reaction of hydrazine derivatives with selenazole precursors. One common method includes the heteroannulation of hydrazino derivatives with orthoesters or carbon disulfide in pyridine, followed by S-alkylation . The reaction conditions often require acidic or basic media to facilitate the Dimroth rearrangement, leading to the formation of the selenazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized, leading to the formation of selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted selenazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below compares 2-hydrazinyl-4,5-diphenyl-1,3-selenazole with structurally related heterocycles, emphasizing key differences in substituents, heteroatoms, and bioactivity.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Bioactivities Unique Features
This compound 1,3-selenazole Hydrazinyl, 4,5-diphenyl ~353.3 (estimated) Potential anticancer, antimicrobial Selenium core enhances redox activity; diphenyl groups improve lipophilicity .
2-Hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide 1,3-imidazole Hydrazinyl, hydroiodide salt 318.16 Antimicrobial, anticancer Hydroiodide salt improves solubility; imidazole ring supports enzyme inhibition .
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide 1,3-thiazole Diphenyl, propanamide ~447.5 (estimated) Anti-inflammatory, cytotoxic Thiazole sulfur participates in hydrogen bonding; propanamide enhances target affinity .
3-Hydrazinyl-4-methyl-5-[2-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole 1,2,4-triazole Hydrazinyl, phenoxyethyl chain ~291.3 (estimated) Enhanced lipophilicity Phenoxyethyl chain increases membrane permeability; triazole enables metal coordination .
1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 1,3-imidazole Sulfonyl, sulfanyl groups ~452.9 (estimated) Unique receptor interaction Electron-withdrawing groups (nitro, sulfonyl) enhance chemical stability and reactivity .

Key Research Findings

(a) Role of Heteroatoms
  • Selenium vs. Sulfur/Nitrogen: The selenazole core in this compound exhibits distinct redox behavior compared to sulfur-containing thiazoles or nitrogen-based imidazoles.
  • Thiazole Derivatives : Compounds like N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide demonstrate moderate cytotoxicity against cancer cell lines, attributed to sulfur’s hydrogen-bonding capacity .
(b) Substituent Effects
  • Hydrazinyl Group : Present in both selenazole and imidazole derivatives, this group enables Schiff base formation and metal chelation, critical for enzyme inhibition or antimicrobial activity .
  • Diphenyl Substituents : These groups enhance lipophilicity and π-π stacking, as seen in 4,5-diphenyl-1,3-oxazole-2-thiol (), improving membrane permeability and target binding .
(c) Bioactivity Trends
  • Anticancer Potential: Imidazole and thiazole derivatives show cytotoxicity via apoptosis induction, suggesting that the selenazole analog may exhibit similar or enhanced activity due to selenium’s pro-oxidant properties .
  • Antimicrobial Activity : Hydrazinyl-imidazole derivatives (e.g., ) inhibit microbial growth by disrupting enzyme function, a mechanism likely shared by the selenazole compound .

Data-Driven Insights

Table 2: Comparative Physicochemical Properties

Property This compound 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
LogP (Lipophilicity) ~3.8 (estimated) ~1.2 ~4.5
Water Solubility Low High (due to hydroiodide) Moderate
Melting Point 180–185°C (estimated) 210–215°C 160–165°C

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